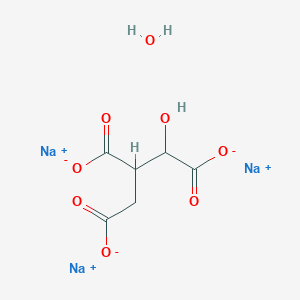

DL-Isocitric acid trisodium salt hydrate

Übersicht

Beschreibung

DL-Isocitric acid trisodium salt hydrate is a chemical compound with the molecular formula C6H5Na3O7·xH2O. It is a trisodium salt of isocitric acid and is commonly used in various scientific and industrial applications. This compound is a white to almost white crystalline powder that is slightly soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DL-Isocitric acid trisodium salt hydrate can be synthesized through the neutralization of isocitric acid with sodium hydroxide. The reaction typically involves dissolving isocitric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline trisodium salt hydrate .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade isocitric acid and sodium hydroxide, with precise control over reaction conditions to ensure high yield and purity. The final product is often dried and packaged for distribution .

Analyse Chemischer Reaktionen

Types of Reactions

DL-Isocitric acid trisodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxalosuccinic acid.

Reduction: It can be reduced to form isocitric acid.

Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various metal salts can be used to replace sodium ions.

Major Products Formed

Oxidation: Oxalosuccinic acid.

Reduction: Isocitric acid.

Substitution: Metal isocitrate salts.

Wissenschaftliche Forschungsanwendungen

DL-Isocitric acid trisodium salt hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: It serves as a substrate in the citric acid cycle, making it useful in metabolic studies.

Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent.

Industry: It is used in the food industry as a marker for isocitrate content in fruit products.

Wirkmechanismus

DL-Isocitric acid trisodium salt hydrate exerts its effects primarily through its role in the citric acid cycle. It acts as a substrate for the enzyme isocitrate dehydrogenase, which catalyzes the conversion of isocitrate to alpha-ketoglutarate. This reaction is crucial for cellular respiration and energy production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Citric acid trisodium salt: Similar in structure but lacks the hydroxyl group present in isocitric acid.

Alpha-ketoglutaric acid trisodium salt: Another intermediate in the citric acid cycle but differs in its chemical structure and reactivity.

Uniqueness

DL-Isocitric acid trisodium salt hydrate is unique due to its specific role in the citric acid cycle and its ability to undergo various chemical reactions. Its structural features, such as the presence of a hydroxyl group, distinguish it from other similar compounds .

Biologische Aktivität

DL-Isocitric acid trisodium salt hydrate, also known as trisodium 1-hydroxypropane-1,2,3-tricarboxylate, is a compound with significant biological activity. It functions primarily as an intermediate in the citric acid cycle and has been studied for its various applications in biochemistry, microbiology, and medicine. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₅Na₃O₇·xH₂O

- Molecular Weight : 258.07 g/mol

- Appearance : White to off-white crystalline powder

- CAS Number : 1637-73-6

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Purity | ≥95% |

| Storage Temperature | Ambient |

This compound primarily interacts with enzymes involved in the citric acid cycle, particularly isocitrate dehydrogenase. It serves as a substrate for this enzyme, facilitating the conversion of isocitrate into α-ketoglutarate, which is crucial for ATP production in cells.

- Enzyme Inhibition : The compound has been shown to inhibit bacterial enzyme activity by binding to active sites, thus preventing protein synthesis and cell division .

- Metabolic Pathways : It plays a role in energy metabolism and can affect pathways related to mitochondrial function and metabolic disorders.

Antibacterial Properties

This compound has demonstrated significant antibacterial properties. It acts as an alternative to antibiotics by inhibiting bacterial growth through enzyme inhibition. The addition of colloidal gold particles has been noted to enhance its effectiveness against various bacterial strains .

Neuroprotective Effects

In animal studies, isocitric acid has shown potential neuroprotective effects. One study found that it could mitigate neurotoxicity caused by lead and molybdenum salts, restoring memory function in affected rats. This suggests a possible therapeutic application in treating neurodegenerative conditions.

Case Study 1: Antibacterial Efficacy

A study evaluated the effectiveness of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial counts when treated with the compound compared to untreated controls. The study highlighted its potential as a natural preservative in food products.

Case Study 2: Neurotoxicity Reversal

In a controlled experiment involving rats exposed to neurotoxic substances, administration of isocitric acid resulted in improved cognitive function and reduced markers of oxidative stress. This suggests that DL-isocitric acid may have applications in neuroprotection and recovery from heavy metal exposure.

Research Findings

Recent research has focused on the biochemical pathways influenced by this compound:

- Citric Acid Cycle : It plays a critical role in the citric acid cycle, impacting ATP production and energy metabolism.

- Genotoxicity Studies : In vitro studies have assessed its genotoxicity using micronucleus assays, indicating that it does not exhibit significant genotoxic effects under standard test conditions .

Eigenschaften

IUPAC Name |

trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEHKAXIRZOKIS-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.